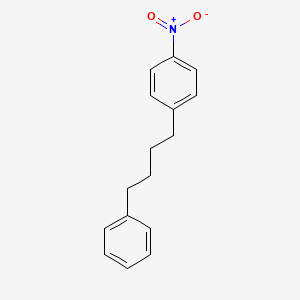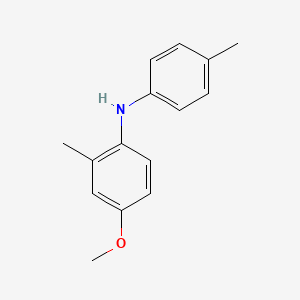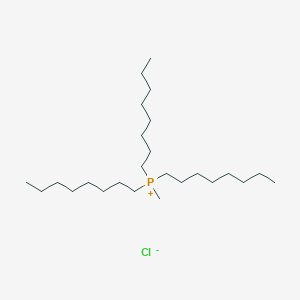
Methyl(trioctyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(trioctyl)phosphanium chloride is a quaternary phosphonium salt, which is a type of ionic liquid. This compound is known for its unique properties, such as high thermal stability and low volatility, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Methyl(trioctyl)phosphanium chloride can be synthesized through the reaction of trioctylphosphine with methyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction is as follows:
(C8H17)3P+CH3Cl→(C8H17)3PCH3+Cl−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
Methyl(trioctyl)phosphanium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The phosphonium ion can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like hydrogen peroxide can oxidize the phosphonium ion.
Major Products
Substitution: The major products depend on the substituting nucleophile. For example, using potassium iodide would yield methyl(trioctyl)phosphanium iodide.
Oxidation: Oxidation can lead to the formation of phosphine oxides.
科学研究应用
Methyl(trioctyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: Utilized in the extraction of metals and as an electrolyte in electrochemical cells.
作用机制
The mechanism by which methyl(trioctyl)phosphanium chloride exerts its effects is primarily through its ionic nature. The phosphonium ion can interact with various molecular targets, facilitating reactions or stabilizing intermediates. In biological systems, it can disrupt cell membranes or interact with proteins, affecting cellular processes.
相似化合物的比较
Similar Compounds
- Trioctylphosphine oxide
- Trioctylphosphine
- Tetrabutylphosphonium chloride
Uniqueness
Methyl(trioctyl)phosphanium chloride is unique due to its combination of a methyl group and trioctylphosphine, which imparts specific solubility and reactivity characteristics. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various applications.
属性
CAS 编号 |
35675-28-6 |
|---|---|
分子式 |
C25H54ClP |
分子量 |
421.1 g/mol |
IUPAC 名称 |
methyl(trioctyl)phosphanium;chloride |
InChI |
InChI=1S/C25H54P.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
HMWWZNGANFYVPX-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[P+](C)(CCCCCCCC)CCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


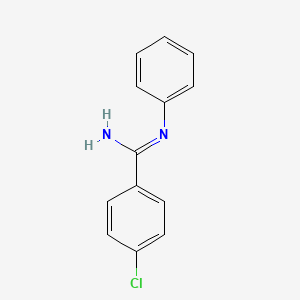
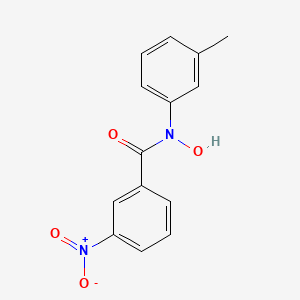
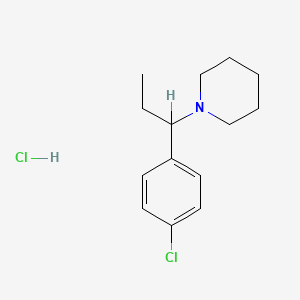
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
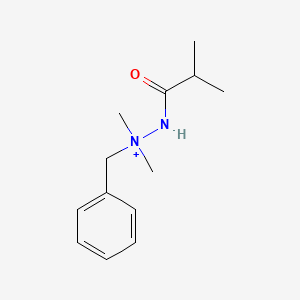
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

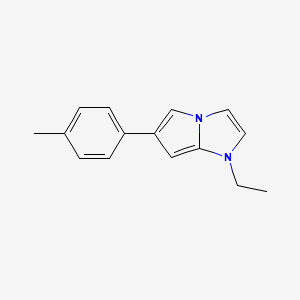
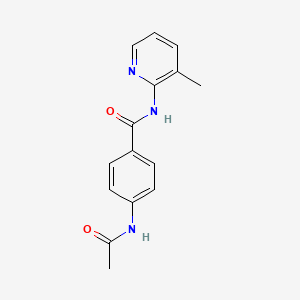

![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
